molecular formula C21H17N B14245466 N-(3-Methylphenyl)phenanthren-9-amine CAS No. 376652-63-0

N-(3-Methylphenyl)phenanthren-9-amine

Cat. No.: B14245466
CAS No.: 376652-63-0
M. Wt: 283.4 g/mol
InChI Key: NIWZIALESXFAOX-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)phenanthren-9-amine is an organic compound that belongs to the class of phenanthrenes and derivatives It is characterized by the presence of a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)phenanthren-9-amine typically involves the reaction of 9-bromophenanthrene with 3-methylaniline in the presence of a suitable catalyst. One common method involves the use of sodium amide in liquid ammonia as a base, with iron(III) chloride as a catalyst . The reaction proceeds through the formation of a sodium amide intermediate, which then reacts with 9-bromophenanthrene to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)phenanthren-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)phenanthren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific subsites within the active site of enzymes, influencing their activity and function . This interaction is often studied using techniques like NMR spectroscopy and fluorescence labeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylphenyl)phenanthren-9-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and binding interactions. This structural modification can lead to differences in its physical and chemical properties compared to other phenanthrene derivatives.

Properties

CAS No.

376652-63-0

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-methylphenyl)phenanthren-9-amine

InChI

InChI=1S/C21H17N/c1-15-7-6-9-17(13-15)22-21-14-16-8-2-3-10-18(16)19-11-4-5-12-20(19)21/h2-14,22H,1H3

InChI Key

NIWZIALESXFAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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